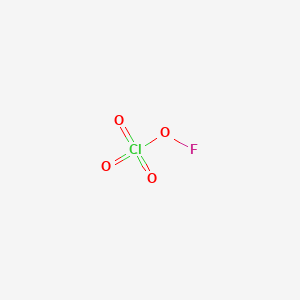

Fluorine perchlorate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Fluorine perchlorate can be synthesized through several methods:

Reaction of Fluorine and Perchloric Acid: This method involves the direct reaction of fluorine gas with perchloric acid.

Action of Chlorine Pentafluoride on Water: Another method involves the reaction of chlorine pentafluoride with water.

Thermal Decomposition of Tetrafluoroammonium Perchlorate: This method yields very pure this compound that can be manipulated and frozen without explosions.

Analyse Chemischer Reaktionen

Fluorine perchlorate undergoes various types of chemical reactions:

Oxidation: As a strong oxidant, this compound reacts with iodide ions.

Radical Addition: It can react with tetrafluoroethylene, possibly through a radical addition mechanism.

Explosive Decomposition: Due to its highly sensitive O-F single bond, small amounts of reducing agents, such as organic compounds, can trigger explosive detonation.

Wissenschaftliche Forschungsanwendungen

Fluorine perchlorate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of fluorine perchlorate is primarily attributed to its strong oxidizing properties. It can react with various substrates, leading to the formation of oxygen halides, interhalogen compounds, and other hazardous substances . The compound’s high reactivity is due to the presence of the highly electronegative fluorine atom and the sensitive O-F bond .

Vergleich Mit ähnlichen Verbindungen

Fluorine perchlorate can be compared with other similar compounds:

Perchloric Acid (HClO₄): Unlike perchloric acid, this compound contains a fluorine atom instead of a hydrogen atom, making it more electronegative and reactive.

Chlorine Pentafluoride (ClF₅): Both compounds contain chlorine and fluorine, but chlorine pentafluoride is more stable and less reactive than this compound.

Tetrafluoroammonium Perchlorate (NF₄ClO₄): This compound is used in the synthesis of this compound and shares similar reactive properties.

This compound’s uniqueness lies in its extreme instability and strong oxidizing nature, which makes it both a valuable reagent and a hazardous substance .

Eigenschaften

CAS-Nummer |

10049-03-3 |

|---|---|

Molekularformel |

ClFO4 |

Molekulargewicht |

118.45 g/mol |

IUPAC-Name |

perchloryl hypofluorite |

InChI |

InChI=1S/ClFO4/c2-6-1(3,4)5 |

InChI-Schlüssel |

DRFVFUCINMEBEQ-UHFFFAOYSA-N |

Kanonische SMILES |

O=Cl(=O)(=O)OF |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)

![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone](/img/structure/B12752892.png)